MSX-130 is a chemical compound recognized as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its chemical formula is C₆H₄ClNO₂, and it is characterized as a white crystalline solid that exhibits limited solubility in water. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology, due to its role in modulating cellular signaling pathways associated with cancer progression and metastasis .
MSX-130 exhibits significant biological activity as a CXCR4 antagonist. Research has demonstrated that it can inhibit the migration of cancer cells in vitro and in vivo by blocking the CXCR4 receptor's interaction with its ligand, stromal-derived factor 1 (SDF-1). This blockade is crucial in various cancers, including breast cancer and leukemia, where CXCR4 is often overexpressed. Furthermore, studies indicate that MSX-130 may enhance the efficacy of chemotherapeutic agents by preventing tumor cell dissemination and promoting apoptosis .
The synthesis of MSX-130 typically involves multi-step organic reactions that begin with readily available starting materials. A common synthetic route includes:
These methods are designed to yield high-purity MSX-130 suitable for biological testing .
MSX-130 has several promising applications primarily in medical research and therapeutic development:
Interaction studies have focused on understanding how MSX-130 affects cellular signaling pathways involved in cancer progression. Key findings include:
Several compounds exhibit structural or functional similarities to MSX-130. Here are some notable examples:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
AMD3100 | C₁₄H₁₈N₂O₄S | CXCR4 antagonist | First-in-class drug approved for use |
Plerixafor | C₁₄H₁₈N₂O₄S | CXCR4 antagonist | Approved for stem cell mobilization |
Maraviroc | C₂₂H₂₃ClN₂O₃S | CCR5 antagonist | Used in HIV treatment; broader receptor target |
T140 | C₁₃H₁₈N₂O₅S | CXCR4 antagonist | Peptide-based; higher specificity for CXCR4 |
MSX-130 stands out due to its unique chemical structure and specific targeting capabilities against CXCR4 without significant off-target effects noted in other similar compounds. This specificity may contribute to its potential efficacy and safety profile in therapeutic applications .